Ethyl 3-(acetoxy)isocrotonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

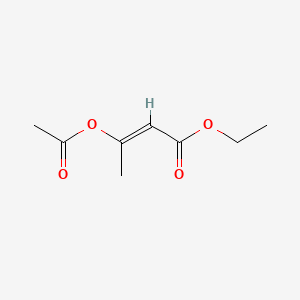

Ethyl 3-(acetoxy)isocrotonate is an organic compound with the molecular formula C8H12O4. It is a derivative of isocrotonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of an ethyl ester group and an acetoxy group attached to a crotonate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(acetoxy)isocrotonate can be synthesized through several methods. One common method involves the reaction of ethyl isocrotonate with acetic anhydride in the presence of a catalyst. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where ethyl isocrotonate and acetic anhydride are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetoxy)isocrotonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The acetoxy group can be replaced by nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted esters or amides.

Hydrolysis: Formation of isocrotonic acid.

Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.

Scientific Research Applications

Ethyl 3-(acetoxy)isocrotonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of ethyl 3-(acetoxy)isocrotonate involves its interaction with nucleophiles and electrophiles in chemical reactions. The acetoxy group can be readily displaced by nucleophiles, leading to the formation of new compounds. The ester group can undergo hydrolysis, releasing isocrotonic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Ethyl Isocrotonate: A precursor to ethyl 3-(acetoxy)isocrotonate, used in similar chemical reactions.

Isocrotonic Acid: The parent compound, known for its reactivity and use in organic synthesis.

Ethyl Acetoacetate: Another ester with similar reactivity, used in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to the presence of both an acetoxy group and an ethyl ester group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.

Biological Activity

Ethyl 3-(acetoxy)isocrotonate, a derivative of crotonic acid, is an organic compound with notable potential in various biological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

This compound has the molecular formula C8H12O4 and features both an ethyl ester and an acetoxy group. Its structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis. The compound's reactivity stems from its α,β-unsaturated carbonyl moiety and ester group, which facilitate interactions with various biological systems.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. Research has shown moderate effectiveness against pathogens such as Klebsiella pneumoniae , Escherichia coli , and Staphylococcus aureus . The compound's ability to inhibit bacterial growth suggests its potential as a therapeutic agent in treating infections caused by these microorganisms .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. A study involving extracts from the fungus Aspergillus niger showed that certain metabolites exhibited significant inhibition against fungal pathogens like Candida albicans and Fusarium sambucinum . The extract's antifungal effects were attributed to the presence of bioactive compounds, which may include derivatives of this compound .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, such as the MCF-7 breast adenocarcinoma cells. The mechanism behind this activity involves the modulation of apoptotic pathways, leading to increased rates of early and late apoptosis .

Case Study: Apoptosis Induction

- Cell Line : MCF-7 (human breast adenocarcinoma)

- IC50 Value : 102.01 µg/mL

- Apoptosis Rates :

- Early Apoptosis: 17.3%

- Late Apoptosis: 26.43%

- Necrosis: 3.16%

These findings underscore the compound's potential utility in cancer therapy, warranting further investigation into its mechanisms of action and efficacy.

Research Findings Summary

Properties

CAS No. |

26805-39-0 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

ethyl (E)-3-acetyloxybut-2-enoate |

InChI |

InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+ |

InChI Key |

VSCUAMOPAHJJTA-AATRIKPKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/OC(=O)C |

Canonical SMILES |

CCOC(=O)C=C(C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.